molecular formula C16H22N2O B14674483 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine CAS No. 33236-01-0

2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine

Cat. No.: B14674483
CAS No.: 33236-01-0
M. Wt: 258.36 g/mol
InChI Key: QGUXNLIQNYZLGW-UHFFFAOYSA-N
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Description

2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, an indanyl moiety, and a tetrahydropyrimidine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 5-indanyl methanol with ethyl chloroformate to form an intermediate, which is then reacted with a tetrahydropyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or indanyl moieties, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
  • 2-(Methoxy-(5-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine
  • 2-(Ethoxy-(4-indanyl)methyl)-3,4,5,6-tetrahydropyrimidine

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

33236-01-0

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1H-inden-5-yl)ethoxymethyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C16H22N2O/c1-3-14-6-5-13(11-15(14)4-1)7-10-19-12-16-17-8-2-9-18-16/h5-6,11H,1-4,7-10,12H2,(H,17,18)

InChI Key

QGUXNLIQNYZLGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCOCC3=NCCCN3

Origin of Product

United States

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